4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-bromobenzoate
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Overview
Description
4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C30H41BrN2O3This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research .
Preparation Methods
The synthesis of 4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-bromobenzoate involves multiple steps, typically starting with the preparation of the core phenyl and benzoate structures. The synthetic route may include:
Esterification: The formation of the ester bond between the phenyl and benzoate groups.
Hydrazone Formation:
Palmitoylation: The addition of the palmitoyl group to the carbohydrazonoyl moiety.
Chemical Reactions Analysis
4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazone and palmitoyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which are widely applied in organic synthesis.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The hydrazone and palmitoyl groups may interact with enzymes or receptors, modulating their activity. The bromobenzoate moiety can participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-bromobenzoate include:
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate: Differing in the position of the bromine atom on the benzoate group.
4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Another positional isomer with the bromine atom at the 3-position.
These compounds share similar structural features but may exhibit different chemical and biological properties due to the positional differences of the bromine atom.
Properties
CAS No. |
769142-15-6 |
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Molecular Formula |
C30H41BrN2O3 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(34)33-32-24-25-16-22-28(23-17-25)36-30(35)26-18-20-27(31)21-19-26/h16-24H,2-15H2,1H3,(H,33,34)/b32-24+ |
InChI Key |
SHJIJTUZGSTWTC-FEZSWGLMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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